An In-depth Technical Guide to 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Prop-2-ynyl-1H-indole-3-carbaldehyde, a propargylated derivative of indole-3-carbaldehyde, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The presence of the terminal alkyne functionality provides a reactive handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of more complex molecular architectures, including triazole-containing indole hybrids. While this compound primarily serves as a building block and its own biological profile is not extensively documented, the indole scaffold and the propargyl group are independently associated with a wide range of pharmacological activities. This guide provides a comprehensive overview of its chemical properties, a detailed putative synthesis protocol, and an exploration of the potential biological significance of its derivatives, particularly in the context of anticancer drug discovery.
Chemical Properties
1-Prop-2-ynyl-1H-indole-3-carbaldehyde, also known as N-propargyl-indole-3-carboxaldehyde, is a solid organic compound. Its fundamental chemical properties are summarized below. While specific experimental data for this compound, such as melting point and detailed spectral analyses, are not widely available in the literature, data for the parent compound, indole-3-carbaldehyde, and related N-substituted analogs are provided for comparison.
Table 1: Physicochemical and Spectroscopic Data
| Property | 1-Prop-2-ynyl-1H-indole-3-carbaldehyde | Indole-3-carbaldehyde (Parent Compound) | 1-Methyl-1H-indole-3-carbaldehyde | 1-Allyl-1H-indole-3-carbaldehyde |
| CAS Number | 173531-53-8[1] | 487-89-8 | 1074-87-9 | 20593-79-1 |
| Molecular Formula | C₁₂H₉NO[1] | C₉H₇NO | C₁₀H₉NO | C₁₂H₁₁NO |
| Molecular Weight | 183.21 g/mol [1] | 145.16 g/mol | 159.19 g/mol | 185.22 g/mol |
| Melting Point | Data not available | 193-198 °C | 69-71 °C | Data not available |
| Appearance | Data not available | Tan to light brown solid powder | Data not available | Data not available |
| ¹H NMR (CDCl₃, δ ppm) | Data not available | 10.08 (s, 1H), 8.79 (s, 1H), 8.40–8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H) | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H) | 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39–7.32 (m, 3H), 6.07–5.99 (m, 1H), 5.36–5.31 (m, 1H), 5.23–5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H)[2] |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54[2] |
Experimental Protocols
Synthesis of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
The synthesis of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde is typically achieved through the N-alkylation of indole-3-carbaldehyde with propargyl bromide. The following protocol is a generalized procedure based on standard methods for N-alkylation of indoles.
Materials:
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Indole-3-carbaldehyde
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Propargyl bromide (80% in toluene)
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole-3-carbaldehyde (1.0 eq). Dissolve the indole in anhydrous DMF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.
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Alkylation: Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Prop-2-ynyl-1H-indole-3-carbaldehyde.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde.
Reactivity and Applications in Drug Development
The primary utility of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde in drug development lies in its role as a versatile intermediate. The terminal alkyne is a key functional group for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the synthesis of compound libraries for high-throughput screening.
The indole nucleus itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. By combining the indole core with a triazole ring system via the propargyl linker, novel hybrid molecules can be generated with potentially enhanced or novel pharmacological profiles.
Diagram 2: Application in Click Chemistry
Caption: Use of the title compound in CuAAC click chemistry to form triazole hybrids.
Potential Biological Activity and Signaling Pathways
While direct biological data for 1-Prop-2-ynyl-1H-indole-3-carbaldehyde is scarce, the activities of related N-propargylated indole derivatives suggest potential avenues for investigation. Many indole-based compounds exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Derivatives of indole have been shown to act as inhibitors of various protein kinases, tubulin polymerization, and histone deacetylases (HDACs). For instance, some N-propargyl indole derivatives have been investigated for their potential to inhibit signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by N-propargyl indole derivatives.
Conclusion
1-Prop-2-ynyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate that bridges the well-established pharmacology of the indole nucleus with the synthetic versatility of the propargyl group. Its utility in constructing novel molecular entities via click chemistry makes it a compound of significant interest for the development of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to fully explore their therapeutic potential, particularly in the area of oncology. Further characterization of the physicochemical properties of the title compound is also warranted.
